molecular formula C7H10ClN3O2 B13625459 Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

Cat. No.: B13625459
M. Wt: 203.62 g/mol
InChI Key: CZFCVSBFNUWKHO-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate (CAS: 1343276-24-3) is a pyrazole derivative featuring a methyl ester group, an amino substituent at position 3, and a chlorine atom at position 4 of the pyrazole ring. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 233.67 g/mol. The compound’s structure combines the reactivity of the amino group (enabling hydrogen bonding and nucleophilic interactions) with the electron-withdrawing chlorine atom, which may influence electronic properties and stability. The methyl ester moiety enhances lipophilicity, making it a candidate for applications in medicinal chemistry or agrochemical synthesis .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 3-(3-amino-4-chloropyrazol-1-yl)propanoate

InChI

InChI=1S/C7H10ClN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)

InChI Key

CZFCVSBFNUWKHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate with its closest analogs, focusing on structural variations, theoretical implications, and available supplier data.

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Compound Name CAS Number Substituent (Position 4) Ester Chain Modification Molecular Weight (g/mol) Supplier Availability
This compound 1343276-24-3 Chlorine None 233.67 1 supplier
Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate 1344054-08-5 Bromine None 278.11 1 supplier
Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoate 1502452-93-8 Chlorine 2,2-Dimethyl 275.74 1 supplier

Halogen Substitution: Chlorine vs. Bromine

  • Steric and Reactivity Differences : Bromine’s larger atomic radius (114 pm vs. 99 pm for chlorine) may hinder steric access to the pyrazole ring in substitution reactions. Brominated analogs like CAS 1344054-08-5 could exhibit distinct reactivity in cross-coupling reactions or nucleophilic substitutions .
  • Molecular Weight Impact : The bromine analog has a significantly higher molecular weight (278.11 g/mol vs. 233.67 g/mol), which may affect solubility and pharmacokinetic properties in biological applications.

Ester Chain Modifications: Propanoate vs. Dimethylpropanoate

  • Lipophilicity : The dimethyl group increases lipophilicity (logP estimated to rise by ~0.5–1.0 units), which could enhance membrane permeability in drug design but reduce aqueous solubility .

Research Findings and Limitations

  • Theoretical vs. Empirical Data : The provided evidence lacks detailed physicochemical or biological data (e.g., melting points, solubility, bioactivity). Further experimental studies are required to validate theoretical predictions.

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